molecular formula C19H22ClN3O B11660553 2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol

2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol

Cat. No.: B11660553
M. Wt: 343.8 g/mol
InChI Key: WWZZKIOCWRHJIB-RCCKNPSSSA-N
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Description

2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol is a complex organic compound with significant interest in various scientific fields. This compound features a phenolic group, a piperazine ring, and a chlorobenzyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol typically involves multiple steps, starting with the preparation of the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol is unique due to its combination of a phenolic group, a piperazine ring, and a chlorobenzyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

2-[(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C19H22ClN3O/c1-15(18-4-2-3-5-19(18)24)21-23-12-10-22(11-13-23)14-16-6-8-17(20)9-7-16/h2-9,24H,10-14H2,1H3/b21-15+

InChI Key

WWZZKIOCWRHJIB-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3O

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O

Origin of Product

United States

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